N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and various substituents such as a chloro group, cyclopropyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed using a cyclization reaction involving a suitable precursor such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of Substituents: The chloro, cyclopropyl, and phenyl groups are introduced through various substitution reactions, such as halogenation, cyclopropanation, and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and cyclopropyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Acetone, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while nucleophilic substitution of the chloro group may result in various substituted derivatives.
Scientific Research Applications
N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets, particularly those involving pyrazole and pyridine derivatives.
Mechanism of Action
The mechanism of action of N4-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[2-(4-METHYL-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and the resulting chemical properties. The presence of the chloro group, cyclopropyl group, and phenyl group in the same molecule provides a unique set of electronic and steric effects, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C24H25ClN6O |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25ClN6O/c1-14-21-19(24(32)26-11-12-30-16(3)22(25)15(2)28-30)13-20(17-9-10-17)27-23(21)31(29-14)18-7-5-4-6-8-18/h4-8,13,17H,9-12H2,1-3H3,(H,26,32) |
InChI Key |
OUBUMXQLUVJGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)C)Cl |
Origin of Product |
United States |
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